2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-Chloro-4-fluorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a benzyl group substituted with chlorine and fluorine, a triazole ring, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the benzyl group and the sulfide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxide or sulfone derivatives.
Scientific Research Applications
2-Chloro-4-fluorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The triazole ring and the benzyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The sulfide linkage may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzyl bromide: Shares the benzyl group with chlorine and fluorine substitutions but lacks the triazole ring and sulfide linkage.
4-Ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole: Contains the triazole ring and the ethyl-methylphenyl group but lacks the benzyl group and sulfide linkage.
Uniqueness
2-Chloro-4-fluorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-5-(4-methylphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S/c1-3-23-17(13-6-4-12(2)5-7-13)21-22-18(23)24-11-14-8-9-15(20)10-16(14)19/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJIGECXBXKYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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